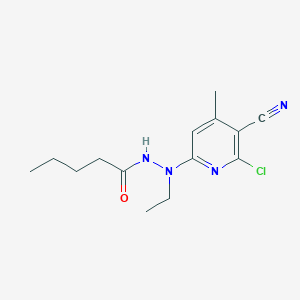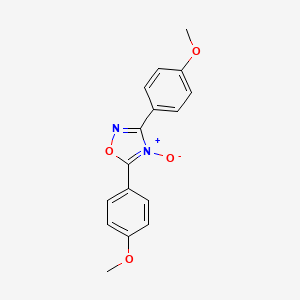
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 6 can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: Other substituents on the pyridine ring can be replaced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include triethylamine, malononitrile, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include other pyridine derivatives with different substituents, such as:
- 2,6-dichloro-4-methylnicotinonitrile
- 6-chloro-5-cyano-4-methylpyridine
Uniqueness
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19ClN4O |
|---|---|
Poids moléculaire |
294.78 g/mol |
Nom IUPAC |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide |
InChI |
InChI=1S/C14H19ClN4O/c1-4-6-7-13(20)18-19(5-2)12-8-10(3)11(9-16)14(15)17-12/h8H,4-7H2,1-3H3,(H,18,20) |
Clé InChI |
KDZZJHWGNPWIGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NN(CC)C1=NC(=C(C(=C1)C)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)
![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
![N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489551.png)
![N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489560.png)

![3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B11489566.png)
![N-(2-ethoxyethyl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11489567.png)
